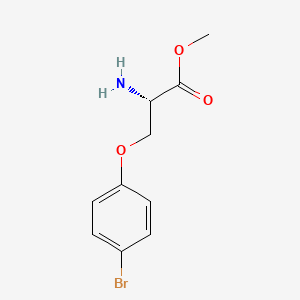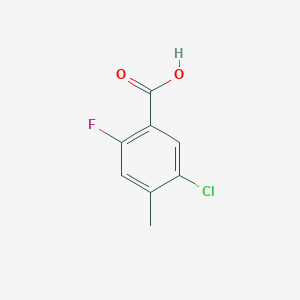
5-氯-2-氟-4-甲基苯甲酸
描述
5-Chloro-2-fluoro-4-methylbenzoic acid is a chemical compound with the CAS Number: 1263274-67-4 . It has a molecular weight of 188.59 . It is a solid in physical form .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-fluoro-4-methylbenzoic acid is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c1-4-2-7 (10)5 (8 (11)12)3-6 (4)9/h2-3H,1H3, (H,11,12) and the InChI key is YNXLNFQOANWRQC-UHFFFAOYSA-N .科学研究应用
杂环合成
5-氯-2-氟-4-甲基苯甲酸作为杂环定向合成中的前体。这包括苯并咪唑啉、苯并三唑啉、喹喔啉酮、苯二氮杂二环己二酮和琥珀酰亚胺的合成,这些在药物发现中至关重要。这种合成可用于构建具有重要药用意义的多样化杂环化合物库(Křupková等,2013)。
有机化学和药用应用
在有机化学中,这种化合物作为多功能的构建块。例如,它参与合成各种苯甲酸衍生物,这些衍生物因其晶体结构和在药物开发中的潜力而受到研究(Pramanik et al., 2019)。此外,这种化合物的衍生物已被探索其镇痛和抗炎特性(Muchowski et al., 1985)。
环境和分析化学
在环境研究中,5-氯-2-氟-4-甲基苯甲酸的衍生物被用于光催化降解研究。它们对于在紫外光下检查有害物质的降解至关重要,有助于制定环境修复策略(Khodami & Nezamzadeh-Ejhieh,2015)。
制药研究
在制药研究中,这种化合物及其衍生物被用于新药物的开发。这包括合成胍基衍生物,用于潜在治疗心肌梗死(Baumgarth et al., 1997)。
安全和危害
属性
IUPAC Name |
5-chloro-2-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLNFQOANWRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728694 | |
| Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-methylbenzoic acid | |
CAS RN |
1263274-67-4 | |
| Record name | 5-Chloro-2-fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


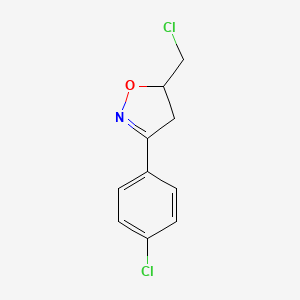
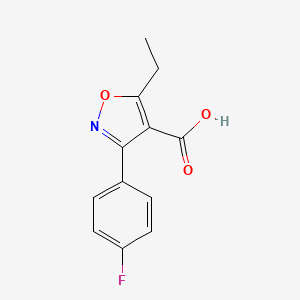
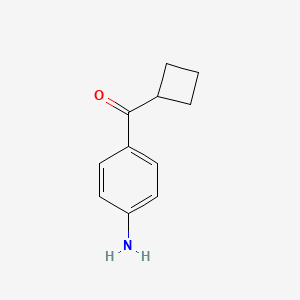
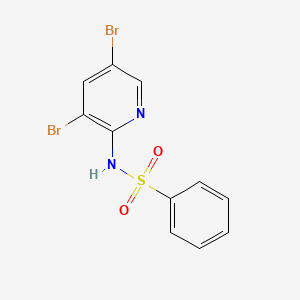

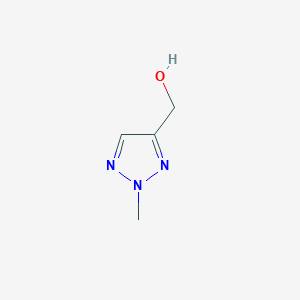
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)
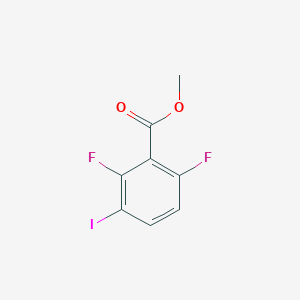
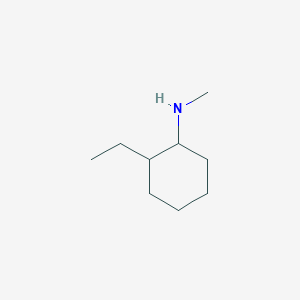
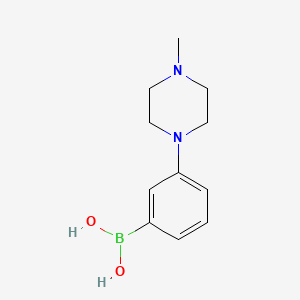
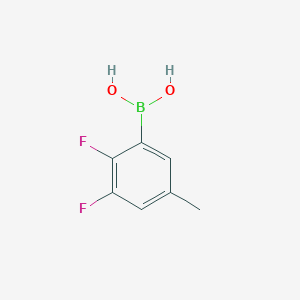
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
